2,2,2-Trifluoroethyl methacrylate

Description

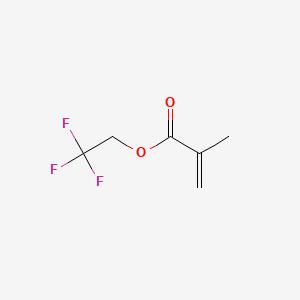

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPMCIBUROOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-79-8 | |

| Record name | Trifluoroethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059856 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

352-87-4, 54802-79-8 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoroethyl methacrylate synthesis from methacryloyl chloride

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Methacrylate from Methacryloyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (TFEMA), a crucial monomer in the development of advanced fluorinated polymers. The synthesis is achieved through the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol. This document will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. This guide is intended for researchers and professionals in polymer chemistry and drug development, offering insights to ensure a high-yield, high-purity, and safe synthesis process.

Introduction: The Significance of Fluorinated Methacrylates

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and a low refractive index. These characteristics make them invaluable in a wide array of applications, from protective coatings and optical materials to advanced biomedical devices. This compound (TFEMA) is a key semifluorinated monomer that serves as a building block for such high-performance polymers. The incorporation of the trifluoroethyl group imparts significant hydrophobicity and other desirable properties to the resulting polymer chains.

The synthesis route starting from methacryloyl chloride offers a robust and high-yielding pathway to TFEMA, suitable for both laboratory-scale and industrial production.[1] This guide will focus on a validated two-step, one-pot synthesis, beginning with the formation of methacryloyl chloride from methacrylic acid, followed by its immediate reaction with 2,2,2-trifluoroethanol.

Reaction Mechanism and Stoichiometric Considerations

The synthesis of TFEMA from methacryloyl chloride proceeds via a nucleophilic acyl substitution reaction. The overall process can be broken down into two primary stages:

Stage 1: Synthesis of Methacryloyl Chloride

Methacryloyl chloride is conveniently prepared by reacting methacrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is often catalyzed by N,N-dimethylformamide (DMF).

-

Mechanism: The reaction begins with the activation of thionyl chloride by DMF. The sulfur atom in SOCl₂ is electrophilic and is attacked by the carbonyl oxygen of DMF. This is followed by the elimination of a chloride ion and subsequent reaction with methacrylic acid to form a reactive intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂), hydrogen chloride (HCl), and the desired methacryloyl chloride.

Stage 2: Esterification to form TFEMA

The freshly prepared methacryloyl chloride is then reacted with 2,2,2-trifluoroethanol to yield TFEMA. This esterification is typically catalyzed by a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which serves to activate the acyl chloride and scavenge the HCl byproduct.[1][2]

-

Mechanism: The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,2,2-trifluoroethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the final ester product, TFEMA. The catalyst, DMAP, facilitates this process by forming a highly reactive N-acylpyridinium intermediate with the methacryloyl chloride.

A crucial aspect of this synthesis is the prevention of premature polymerization of the methacrylate functional groups. This is achieved by the inclusion of a polymerization inhibitor, such as phenothiazine or hydroquinone, throughout the reaction.[1][2]

Logical Flow of the Synthesis Process

References

Physical and chemical properties of 2,2,2-Trifluoroethyl methacrylate

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Methacrylate (TFEMA) for Advanced Scientific Applications

Executive Summary

This compound (TFEMA) is a fluorinated acrylic monomer of significant interest in materials science, polymer chemistry, and advanced drug development. The presence of the trifluoroethyl group (-CH₂CF₃) imparts a unique combination of properties, including high hydrophobicity, chemical inertness, low refractive index, and excellent thermal stability to its corresponding polymers.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of TFEMA, detailed experimental protocols for its polymerization, and an exploration of its applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination in Methacrylate Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for tuning material properties. In the case of this compound (TFEMA), the highly electronegative fluorine atoms on the ethyl ester group create a monomer with distinct electronic and steric characteristics compared to its non-fluorinated analogues like methyl methacrylate (MMA). The resulting polymer, poly(this compound) or PTFEMA, exhibits properties that are highly desirable in high-performance applications.[3] These include low surface energy, which translates to hydrophobicity and stain resistance, and a reduced refractive index, making it valuable for optical materials.[2][4] For drug development professionals, the biocompatibility and tunable hydrophobicity of PTFEMA-based copolymers offer intriguing possibilities for creating novel drug delivery vehicles and biocompatible coatings.[3][]

Chemical Structure:

-

IUPAC Name: 2,2,2-trifluoroethyl 2-methylprop-2-enoate[6]

-

Common Synonyms: TFEMA, Trifluoroethyl methacrylate[6]

-

CAS Number: 352-87-4[7]

-

Molecular Formula: C₆H₇F₃O₂[7]

-

SMILES: CC(=C)C(=O)OCC(F)(F)F[6]

Core Physical Properties

The physical characteristics of TFEMA are fundamental to its handling, storage, and polymerization behavior. It is a clear, colorless liquid with a characteristic odor.[1][8] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its boiling point and density relative to non-fluorinated methacrylates.

| Property | Value | Source(s) |

| Molecular Weight | 168.11 g/mol | [6][7] |

| Density | 1.181 g/mL at 25 °C | [4][7][8] |

| Boiling Point | 59 °C at 100 mmHg (13.3 kPa) | [7][8][9] |

| Refractive Index (n20/D) | 1.361 | [2][4][7] |

| Flash Point | 16.7 °C (62 °F) | [7][8] |

| Water Solubility | 906 mg/L at 20 °C | [7][8] |

| Vapor Pressure | 22 hPa at 20 °C | [7][8] |

| Glass Transition Temp. (Tg) of Polymer (PTFEMA) | ~82 °C | [9] |

Chemical Properties and Reactivity

The chemistry of TFEMA is dominated by two key features: the polymerizable methacrylate group and the property-defining trifluoroethyl ester group.

Polymerization

Like other methacrylates, TFEMA readily undergoes free-radical polymerization. The double bond of the methacrylate moiety is susceptible to attack by radical initiators, leading to the formation of long-chain polymers.[1] This process can be initiated thermally, photochemically, or through redox reactions.[10][11]

The causality behind this reactivity lies in the resonance stabilization of the propagating radical, a characteristic feature of methacrylate monomers. This allows for the synthesis of high molecular weight polymers with controlled architectures. Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to TFEMA to produce well-defined block copolymers with low dispersity.[10][12] This level of control is critical for creating sophisticated materials for applications like drug delivery systems, where precise polymer architecture dictates therapeutic efficacy.[12]

Influence of the Trifluoroethyl Group

The -CH₂CF₃ group is not merely a passive component; it is central to the unique properties of PTFEMA.

-

Hydrophobicity: The low polarizability of the C-F bond and the high electronegativity of fluorine result in weak intermolecular forces with water, leading to a highly hydrophobic surface.[2] Polymers containing TFEMA demonstrate significantly increased water contact angles.[13][14]

-

Chemical Resistance: The strength of the C-F bond contributes to the polymer's excellent chemical inertness and stability.[1][2]

-

Low Refractive Index: The presence of fluorine lowers the electron density and polarizability of the polymer chains, resulting in a lower refractive index compared to hydrocarbon-based acrylics.[2][4]

Experimental Protocol: Free-Radical Polymerization of TFEMA

This protocol describes a standard laboratory-scale solution polymerization to synthesize poly(this compound) (PTFEMA). This method is a self-validating system; successful execution will yield a white polymer precipitate, and its identity can be confirmed via spectroscopic methods (e.g., FTIR, NMR).

Objective: To synthesize PTFEMA via free-radical polymerization initiated by Azobisisobutyronitrile (AIBN).

Materials:

-

This compound (TFEMA), stabilized (Monomer)[11]

-

Acetonitrile (MeCN) (Solvent)[11]

-

Azobisisobutyronitrile (AIBN) (Initiator)[11]

-

Methanol (Non-solvent for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon source with manifold

-

Oil bath with temperature controller

-

Vacuum filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, combine 6.0 g (35.7 mmol) of TFEMA, 8 mL of acetonitrile, and 0.06 g (0.36 mmol) of AIBN.[11] Rationale: Acetonitrile is chosen as a solvent in which both the monomer and resulting polymer are soluble. AIBN is a common thermal initiator that decomposes at a predictable rate at the reaction temperature.

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Removing it is critical for achieving high conversion and molecular weight.

-

Polymerization Reaction: After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath set to 70 °C and stir the solution.[11] Rationale: At 70°C, AIBN undergoes thermal decomposition to generate the radicals necessary to initiate polymerization.

-

Reaction Monitoring: Allow the reaction to proceed for 24 hours under an inert atmosphere.[11] The solution will become noticeably more viscous as the polymer forms.

-

Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. A white polymer precipitate will form. Rationale: PTFEMA is insoluble in methanol, causing it to precipitate out of the solution, leaving unreacted monomer and initiator fragments in the methanol.

-

Isolation: Collect the white PTFEMA powder by vacuum filtration. Wash the polymer on the filter with fresh methanol to remove any remaining impurities.

-

Drying: Dry the polymer in a vacuum oven at 40-50 °C overnight until a constant weight is achieved. The final product is a white, solid powder.

Visualization of TFEMA Polymerization

The following diagram illustrates the fundamental steps of the free-radical polymerization process described in the protocol.

Caption: Workflow of TFEMA free-radical polymerization.

Applications in Research and Drug Development

The unique properties of PTFEMA make it a versatile material for advanced applications.

-

High-Performance Coatings: The combination of hydrophobicity, chemical resistance, and UV stability makes PTFEMA an excellent component for protective coatings, improving weather and stain resistance.[2][7]

-

Optical Materials: Due to its low refractive index (n ≈ 1.42 for the polymer), PTFEMA is used in optical applications, such as cladding for optical fibers and anti-reflective coatings.[15]

-

Dental Composites: TFEMA can be incorporated into dental resin composites to reduce volumetric shrinkage during polymerization and decrease water solubility, enhancing the longevity of dental restorations.[16]

-

Biomaterials and Drug Delivery: The hydrophobicity of TFEMA can be balanced by copolymerizing it with hydrophilic monomers (like 2-hydroxyethyl methacrylate, HEMA) to create amphiphilic materials.[17][18] These copolymers can self-assemble into nanoparticles or micelles, which are being investigated as carriers for hydrophobic drugs. The biocompatibility of methacrylate-based polymers further enhances their suitability for these biomedical applications.[3][18]

Synthesis of the TFEMA Monomer

For researchers requiring the monomer itself, understanding its synthesis provides valuable context. A common industrial method involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.[7] This esterification reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7][8] An alternative patented method uses methacrylic acid and thionyl chloride to first generate methacryloyl chloride in situ, which then reacts with 2,2,2-trifluoroethanol.[19][20]

Safety and Handling

As a reactive monomer, TFEMA requires careful handling in a laboratory setting.

-

Hazards: TFEMA is a highly flammable liquid and vapor.[8][21] It is also classified as an irritant to the skin, eyes, and respiratory system.[8][22]

-

Handling Precautions: Always work in a well-ventilated area or a chemical fume hood.[23][24] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] All equipment must be grounded to prevent static discharge, which could be an ignition source.[23]

-

Storage: TFEMA should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7][23] It is typically refrigerated (2-8 °C) and contains an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[4][7]

Conclusion

This compound is a powerful building block for the creation of advanced functional polymers. Its distinct physical and chemical properties, driven by the trifluoroethyl group, provide a direct route to materials with exceptional hydrophobicity, chemical stability, and specific optical characteristics. For scientists and researchers in drug development and materials science, a thorough understanding of TFEMA's reactivity, polymerization behavior, and handling requirements is essential for harnessing its full potential in creating next-generation coatings, optical components, and innovative biomedical devices.

References

-

Yang, Q., Guerre, M., Ladmiral, V., & Ameduri, B. (2020). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry. Royal Society of Chemistry. [Link]

-

Patsnap. (n.d.). Method for preparing this compound. Retrieved from Eureka. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Canning, S. L., et al. (2021). Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of this compound in n-Alkanes. Macromolecules. ACS Publications. [Link]

- Google Patents. (n.d.). CN101168507B - Method for preparing this compound.

-

Gaki, A., et al. (2024). Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. RSC Publishing. [Link]

-

SDS Manager Inc. (2024). This compound SDS. Retrieved from sdsmanager.com. [Link]

-

Yang, Q., et al. (2021). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry. RSC Publishing. [Link]

-

ResearchGate. (2022). (a) Synthesis of poly(2,2,2 trifluoroethyl methacrylate/n‐butyl.... Retrieved from ResearchGate. [Link]

-

Tosoh Finechem Co., Ltd. (n.d.). This compound 352-87-4. Retrieved from Tosoh Finechem. [Link]

-

ExSyn. (2025). This compound (Stabilized with MEHQ). Retrieved from ExSyn. [Link]

-

Suzhou Hechuang Chemical Co., Ltd. (n.d.). This compound. Retrieved from Hechuang Chem. [Link]

-

University of Dundee. (n.d.). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Retrieved from University of Dundee Research Portal. [Link]

-

ResearchGate. (n.d.). Preparation and surface properties of poly(this compound) coatings modified with methyl acrylate. Retrieved from ResearchGate. [Link]

-

Chemsrc. (2025). This compound | CAS#:352-87-4. Retrieved from Chemsrc. [Link]

-

ResearchGate. (n.d.). Free radical copolymerization of trifluoroethyl methacrylate with perfluoroalkyl ethyl acrylates for superhydrophobic coating application. Retrieved from ResearchGate. [Link]

-

Scientific Polymer Products. (n.d.). Poly(this compound). Retrieved from scipoly.com. [Link]

-

MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Retrieved from MDPI. [Link]

-

PubMed. (2019). Effect of trifluoroethyl methacrylate comonomer on physical properties of Bis-GMA based dental composites. Retrieved from PubMed. [Link]

-

DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from DergiPark. [Link]

-

RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved from RSC Publishing. [Link]

Sources

- 1. CAS 352-87-4: this compound [cymitquimica.com]

- 2. polysciences.com [polysciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,2,2-三氟乙基甲基丙烯酸酯 contains 50-200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 352-87-4 [chemicalbook.com]

- 8. 352-87-4 | CAS DataBase [m.chemicalbook.com]

- 9. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 10. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Poly(this compound) – scipoly.com [scipoly.com]

- 16. Effect of trifluoroethyl methacrylate comonomer on physical properties of Bis-GMA based dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]

- 21. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

1H NMR and 13C NMR spectral data for 2,2,2-Trifluoroethyl methacrylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2,2-Trifluoroethyl Methacrylate

Introduction: Elucidating the Structure of a Key Fluorinated Monomer

This compound (TFEMA) is a fluorinated monomer of significant interest in materials science and polymer chemistry.[1][2] Its incorporation into polymers imparts valuable properties such as chemical inertness, enhanced thermal stability, and low surface energy, making it a crucial component in the development of advanced coatings, adhesives, and optical materials.[1][2][3]

Given its utility, the unambiguous structural confirmation and purity assessment of TFEMA are paramount for researchers and developers. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise, atom-level information about the molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of TFEMA, grounded in established spectral data and the fundamental principles of NMR. We will explore the causality behind the observed chemical shifts and coupling patterns, providing a self-validating framework for the characterization of this important compound.

Molecular Structure and NMR Environments

To interpret the NMR spectra of TFEMA, it is essential to first identify the unique chemical environments for both proton (¹H) and carbon (¹³C) nuclei. The structure contains five distinct environments, which are systematically labeled below for clear correlation with the spectral data.

Caption: Molecular structure of TFEMA with labeled proton (a, b, c) and carbon (1-6) environments.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of TFEMA provides a clear and diagnostic fingerprint of the molecule. The key features arise from the distinct electronic environments of the protons and the significant influence of the trifluoromethyl group.

Causality and Interpretation

-

Protons (a) - Methyl Group (-CH₃): These three protons are chemically equivalent and are adjacent to the quaternary vinylic carbon. Lacking any adjacent protons with which to couple, their signal appears as a sharp singlet . Its chemical shift is found in the typical region for a methyl group attached to a double bond.

-

Protons (b) - Vinylic Group (=CH₂): The two protons on the terminal end of the double bond are geminal but chemically distinct due to their spatial relationship to the rest of the molecule (one is cis to the carbonyl group, the other is trans). This subtle difference often results in two separate signals, each appearing as a narrow multiplet or singlet.

-

Protons (c) - Methylene Group (-OCH₂-): This signal is one of the most characteristic features of the TFEMA spectrum. The two protons are chemically equivalent. Their significant downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom and the powerful electron-withdrawing trifluoromethyl (-CF₃) group. Crucially, these protons are coupled to the three equivalent fluorine atoms on the adjacent carbon. According to the n+1 rule for coupling with I=1/2 nuclei, the signal is split into a quartet (n=3 fluorine atoms, so 3+1=4). This ³JH-F (three-bond) coupling is a definitive indicator of the -CH₂CF₃ moiety.

Data Summary: ¹H NMR

The following table summarizes the expected chemical shifts and multiplicities for TFEMA in a standard deuterated solvent like chloroform (CDCl₃).

| Label | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | -CH ₃ | ~1.96 | Singlet (s) | N/A |

| b | =CH ₂ | ~5.73 and ~6.15 | Singlet (s) / Narrow Multiplet | N/A |

| c | -OCH ₂- | ~4.48 | Quartet (q) | ³JH-F ≈ 8-9 Hz |

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum complements the ¹H data by providing a direct count of the unique carbon environments and revealing the profound electronic influence of the fluorine atoms through C-F coupling.

Causality and Interpretation

-

Carbons 1, 2, 3, 4: These carbons of the methacrylate core show predictable chemical shifts. The methyl carbon (1 ) is found upfield. The vinylic carbons (2 and 3 ) appear in the characteristic sp² region (110-140 ppm).[4] The carbonyl carbon (4 ) is the most deshielded carbon, appearing furthest downfield (>160 ppm) due to the double bond to an electronegative oxygen atom.[4]

-

Carbon 5 (-OCH₂-): This carbon is directly bonded to the deshielding oxygen atom. Its signal is split into a quartet due to two-bond coupling (²JC-F) with the three fluorine atoms. This coupling provides unambiguous confirmation of its position relative to the -CF₃ group.

-

Carbon 6 (-CF₃): This carbon is directly attached to three highly electronegative fluorine atoms, resulting in a strong deshielding effect. The signal is split into a prominent quartet due to the very large one-bond coupling constant (¹JC-F). This distinct quartet in the 120-125 ppm range is the hallmark signature of a trifluoromethyl group.

Data Summary: ¹³C NMR

The following table outlines the expected ¹³C NMR spectral data for TFEMA.

| Label | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | C H₃ | ~18.3 | Singlet (s) | N/A |

| 2 | -C (=CH₂) | ~135.5 | Singlet (s) | N/A |

| 3 | =C H₂ | ~127.4 | Singlet (s) | N/A |

| 4 | C =O | ~165.8 | Singlet (s) | N/A |

| 5 | -OC H₂- | ~60.6 | Quartet (q) | ²JC-F ≈ 37-38 Hz |

| 6 | -C F₃ | ~123.2 | Quartet (q) | ¹JC-F ≈ 277-278 Hz |

Note: Spectral data is referenced from publicly available databases and may vary slightly.[5][6][7]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable, and reproducible NMR data, a standardized experimental protocol is essential. This protocol represents a self-validating system where adherence to each step contributes to the integrity of the final spectrum.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), to provide a reference point for the chemical shift scale.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for optimal resolution).

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. This step is critical for resolving fine coupling patterns.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected proton range (e.g., 0-10 ppm).

-

Apply a standard 90° pulse.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between scans.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a broadband proton-decoupling sequence to simplify the spectrum to singlets (except for C-F couplings).

-

Set a wider spectral width to encompass all carbon signals (e.g., 0-220 ppm).

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

-

Integrate the ¹H signals to determine the relative ratio of protons in each environment.

-

Caption: Standardized workflow for acquiring and processing NMR spectra of TFEMA.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is both definitive and internally consistent. The characteristic quartet signals arising from H-F and C-F couplings are unambiguous identifiers of the trifluoroethyl moiety, while the remaining signals precisely map the methacrylate backbone. By following a rigorous experimental protocol, researchers can reliably use NMR spectroscopy to verify the identity, assess the purity, and ensure the quality of TFEMA, thereby supporting its successful application in the development of next-generation fluorinated materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 352-87-4, this compound. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 352-87-4 [chemicalbook.com]

- 3. CAS 352-87-4: this compound [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(352-87-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(352-87-4) 13C NMR [m.chemicalbook.com]

- 7. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared (IR) and mass spectrometry (MS) analysis of TFEMA

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

Authored by: A Senior Application Scientist

Introduction: The Significance of TFEMA in Advanced Materials

This compound (TFEMA) is a pivotal semifluorinated monomer in the development of high-performance polymers.[1][2] Its chemical structure, featuring a methacrylate backbone ester-linked to a 2,2,2-trifluoroethyl group, imparts a unique combination of properties to the resulting polymers.[3] With the chemical formula C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol , TFEMA is instrumental in creating materials with enhanced chemical resistance, hydrophobicity, thermal stability, and specific optical properties like a low refractive index.[3][4][5] These characteristics make it an invaluable component in applications ranging from protective and industrial coatings to advanced dental materials and specialized optical devices.[3][6]

For researchers and professionals in drug development and materials science, precise and reliable analytical characterization of TFEMA is non-negotiable. It ensures monomer purity, verifies polymer composition, and aids in understanding degradation pathways. This guide provides an in-depth exploration of two cornerstone analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of TFEMA. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting data with the rigor required for advanced research and development.

Part 1: Molecular Fingerprinting with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint." For a molecule like TFEMA, IR spectroscopy allows for the unambiguous identification of its key structural features: the carbonyl group of the ester, the carbon-carbon double bond of the methacrylate, and the highly characteristic carbon-fluorine bonds.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum of TFEMA

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and highly effective technique for liquid samples that requires minimal sample preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer SpectrumTwo, Bio-Rad FTS).[5]

-

An ATR accessory with a crystal (e.g., diamond or zinc selenide).

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum to yield the true absorbance spectrum of the analyte.

-

-

Sample Application:

-

Place a single drop of neat TFEMA liquid directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

-

Wavenumber Range: 4000–600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

-

Post-Acquisition Cleanup: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing it for the next analysis.

Data Interpretation: Decoding the TFEMA Spectrum

The FTIR spectrum of TFEMA is dominated by several strong, characteristic absorption bands. The presence of both a standard methacrylate structure and a fluorinated alkyl chain creates a rich and highly informative spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 2950 | Medium | C-H Stretching (sp² and sp³) | =C-H and -CH₃ |

| ~1735 | Strong | C=O Stretching | Ester Carbonyl |

| ~1638 | Medium | C=C Stretching | Alkene (Methacrylate) |

| ~1450 | Medium | C-H Bending | -CH₃ |

| ~1300 - 1150 | Very Strong | C-F and C-O Stretching | Trifluoroethyl and Ester |

| ~815 | Medium | =C-H Bending (Out-of-Plane) | Alkene |

Causality Behind the Spectrum:

-

The Carbonyl Peak (C=O) at ~1735 cm⁻¹: This is often the most intense and recognizable peak in the spectrum. Its high frequency and strong intensity are due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[7]

-

The Trifluoroethyl Region (C-F and C-O) from 1300-1150 cm⁻¹: This region is particularly diagnostic for TFEMA. The C-F bonds are extremely polar, leading to very strong absorption bands. These often overlap with the C-O stretching vibrations of the ester linkage, creating a broad and complex series of intense peaks that are a hallmark of fluorinated esters.[8]

-

The Alkene Peaks (C=C and =C-H): The C=C stretch at ~1638 cm⁻¹ confirms the presence of the methacrylate double bond, which is essential for polymerization.[9] Its intensity is moderate compared to the carbonyl peak.

Part 2: Structural Elucidation via Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile compound like TFEMA, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the sample from any impurities, and the mass spectrometer then ionizes the pure TFEMA, typically via Electron Ionization (EI), causing it to fragment in a predictable and reproducible manner. Analyzing this fragmentation pattern allows for the confirmation of the molecular weight and the elucidation of the molecule's structure.

Experimental Protocol: GC-MS Analysis of TFEMA

This protocol provides a robust starting point for the GC-MS analysis of TFEMA, designed for unambiguous identification and purity assessment.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5977A MSD).

-

Liquid autosampler for precise injection.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of TFEMA (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Parameters:

-

Column: A non-polar or mid-polarity column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is ideal.[10]

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Final Hold: Hold at 200°C for 2 minutes.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 35–250 amu.

-

-

Data Acquisition: Inject 1 µL of the prepared sample. The resulting data will be a total ion chromatogram (TIC), where the peak corresponding to TFEMA can be selected to view its mass spectrum.

Data Interpretation: The Fragmentation Pathway of TFEMA

Under 70 eV EI conditions, the TFEMA molecule will ionize to form a molecular ion (M⁺˙), which is often unstable. This molecular ion, with an m/z of 168, will then undergo fragmentation to produce a series of smaller, more stable ions. The NIST Mass Spectrometry Data Center provides a reference spectrum for TFEMA, which is critical for this analysis.[11][12]

Diagram: GC-MS Experimental Workflow

Caption: Simplified major fragmentation pathway of TFEMA.

Conclusion: A Synergistic Approach to Material Characterization

The robust characterization of this compound is fundamental to its effective use in research and industry. Infrared spectroscopy and mass spectrometry provide complementary information that, when used together, offers a near-complete analytical picture of the molecule. IR provides a rapid and definitive confirmation of functional group identity, making it ideal for quality control and reaction monitoring. [9][13]GC-MS offers unparalleled sensitivity and structural detail, confirming molecular weight and providing the fragmentation data necessary for unambiguous identification and purity analysis.

By mastering these techniques and understanding the causality behind the data they produce, researchers and drug development professionals can ensure the quality of their starting materials, confidently characterize their novel polymers, and accelerate the innovation of next-generation materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9608, this compound. Retrieved from [Link]

-

Prajapati, J. L., Choudhary, A., Singh, A. K., & Singh, V. P. (2019). Kinetics and Mechanistic Study for Gas Phase Tropospheric Photo-oxidation Reactions of this compound with OH Radicals and Cl Atoms: An Experimental and Computational Approach. ACS Earth and Space Chemistry, 3(12), 2798–2810. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared spectroscopy (FTIR) spectrum analysis of the prepared SiO2-polyacrylate material. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook - SRD 69. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Poly(this compound) - Optional[FTIR] - Spectrum. In SpectraBase. Retrieved from [Link]

-

Lovell, P. A., et al. (2021). Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of this compound in n-Alkanes. Macromolecules. Retrieved from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of poly-2,2,2-trifluoroethyl methacrylate.... Retrieved from [Link]

-

Ribot, T., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols... Molecules. Retrieved from [Link]

-

Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Silikas, N., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Scientific Reports. Retrieved from [Link]

Sources

- 1. This compound | 352-87-4 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Buy this compound | 352-87-4 [smolecule.com]

- 4. polysciences.com [polysciences.com]

- 5. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. メタクリル酸2,2,2-トリフルオロエチル contains 50-200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. This compound [webbook.nist.gov]

- 12. NIST Chemistry WebBook [webbook.nist.gov]

- 13. Kinetics and Mechanistic Study for Gas Phase Tropospheric Photo-oxidation Reactions of this compound with OH Radicals and Cl Atoms: An Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Hazards of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) Monomer: A Comprehensive Guide to Safe Handling and Risk Mitigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl methacrylate (TFEMA) is a fluorinated monomer increasingly utilized in the synthesis of advanced polymers for high-performance applications in drug development, biomedical devices, and specialty coatings.[1][2] Its unique properties, including hydrophobicity and chemical resistance, are imparted by the trifluoroethyl group.[1][2] However, the monomer's reactivity and physicochemical characteristics also present significant health and safety hazards that must be rigorously managed in a research and development setting. This technical guide provides an in-depth analysis of the toxicological profile, physicochemical hazards, and risk mitigation strategies for TFEMA. It moves beyond standard safety data sheet (SDS) information to offer field-proven insights and detailed protocols, enabling researchers to handle this valuable compound with the highest degree of safety and scientific integrity.

Hazard Identification and Classification: Understanding the Intrinsic Risks

TFEMA is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with its flammability, acute toxicity, and irritant properties.[4][5] A comprehensive understanding of these classifications is the foundational step in developing a robust safety protocol. The causality is clear: the compound's high volatility and reactive methacrylate group dictate the need for stringent controls.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[3][4][5][6] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4][6] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[7] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects[5] |

Note: The GHS classification is aggregated from multiple sources. Percentages of companies reporting each hazard code can be found in resources like the ECHA C&L Inventory.[3][4]

Physicochemical Properties and Their Safety Implications

The physical and chemical properties of TFEMA are not merely data points; they are direct indicators of the risks involved in its handling. The low flash point and boiling point, for instance, are the reasons it is classified as a highly flammable liquid.

Table 2: Key Physicochemical Properties of TFEMA

| Property | Value | Safety Implication |

| Molecular Formula | C₆H₇F₃O₂[2][4][8] | - |

| Molecular Weight | 168.11 g/mol [3][4][8] | - |

| Appearance | Clear, colorless liquid[4][9] | Spills may be difficult to see. |

| Boiling Point | 59 °C @ 100 mmHg[7][9] | High volatility contributes to inhalation hazard and flammable vapor concentrations. |

| Flash Point | 16.7 °C (62.0 °F)[10] | Vapors can ignite at or above this temperature from a spark or flame.[11] |

| Density | 1.181 g/mL at 25 °C[9] | - |

| Vapor Pressure | High (data not consistently available) | Vapors are heavier than air and can accumulate in low-lying areas, creating a fire and inhalation hazard.[11] |

| Solubility in Water | 0.04 g/L at 20°C (Essentially insoluble)[4][12] | Specific cleanup procedures are required for spills; it will not simply dilute. |

| log Pow (Octanol/Water) | 1.51[13] | Indicates moderate lipophilicity. |

The Causality Behind Flammability

TFEMA's low flash point of 16.7°C means that at typical room temperature, it can release enough vapor to form an ignitable mixture with air.[10] The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[11] This necessitates the mandatory use of explosion-proof equipment and stringent control of all ignition sources, including static electricity.[6][13]

Toxicological Profile: A Deeper Dive

While GHS classifications provide a summary, a detailed toxicological review is crucial for drug development professionals who must consider potential biological interactions.

-

Acute Toxicity : TFEMA is toxic if swallowed or inhaled.[4][5] Ingestion can lead to gastrointestinal irritation, while inhalation may cause severe respiratory tract irritation, coughing, and chest tightness.[13] The high volatility of the monomer increases the risk of accidental inhalation.

-

Skin and Eye Irritation : Direct contact causes significant skin and eye irritation.[6][13] The mechanism is related to the defatting action of the solvent-like monomer on skin and its ability to denature proteins in ocular tissues. Prolonged or repeated skin contact can lead to dermatitis.

-

Respiratory Irritation : As a volatile monomer, TFEMA vapors can irritate the respiratory system, a common characteristic of acrylic monomers.[13][14] This underscores the critical importance of handling the substance only in well-ventilated areas, preferably within a chemical fume hood.

-

Sensitization : There is evidence that TFEMA may cause an allergic skin reaction (skin sensitization).[7] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a significant allergic response. This is a critical consideration for personnel who may handle the monomer regularly.

-

Chronic Toxicity, Carcinogenicity, and Mutagenicity : Authoritative sources currently lack comprehensive data on the long-term effects of TFEMA exposure. Several safety data sheets explicitly state "No information available" or "No data available" for carcinogenicity, mutagenicity, and reproductive toxicity.[11][13] While an Ames test for germ cell mutagenicity was noted in one source, the results were not provided.[11]

-

Reproductive and Developmental Toxicity : Specific data for TFEMA is not available.[11][13] However, reviews of other short-chain methacrylate esters have generally not identified them as reproductive or developmental toxicants, though toxicity to the fetus was sometimes observed in conjunction with significant maternal toxicity.[15] Given the data gap for TFEMA, a precautionary approach is warranted.

Occupational Exposure and Risk Management

A systematic approach to risk management is essential. This involves a hierarchy of controls, prioritizing engineering controls over personal protective equipment (PPE).

Caption: Hierarchy of controls for managing TFEMA exposure.

Experimental Protocols: Ensuring Self-Validating Safety Systems

Protocol 5.1: Safe Handling and Use of TFEMA

This protocol is designed to be a self-validating system; adherence to each step inherently minimizes exposure risk.

-

Pre-use Verification :

-

Confirm that the work area is a designated chemical fume hood with a certified face velocity (typically 80-120 fpm).

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]

-

Verify that all containers are properly grounded and bonded to prevent static discharge.[6][13]

-

Remove all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) from the immediate vicinity.[6][11]

-

-

Personal Protective Equipment (PPE) Donning :

-

Hand Protection : Wear appropriate gloves. Nitrile or butyl rubber gloves offer some protection, but should be replaced immediately upon contamination.[16] For extended use, consider laminate film gloves. Always consult the glove manufacturer's resistance chart.

-

Eye Protection : Don chemical safety goggles. A face shield should be worn over the goggles when there is a risk of splashing.[7]

-

Body Protection : Wear a flame-resistant lab coat and closed-toe shoes. An apron may be required for larger quantities.[6]

-

-

Chemical Dispensing :

-

Use only non-sparking tools for opening and closing containers.[6][13]

-

When transferring the liquid, pour slowly to minimize splashing and vapor generation.

-

Keep containers tightly closed when not in use to prevent vapor escape.[5]

-

Due to its low boiling point, sealed containers may build pressure. Release caps slowly and vent periodically.[6]

-

-

Post-use Procedure :

Protocol 5.2: Emergency Response for a TFEMA Spill

Rapid and correct response is critical to mitigating the hazards of a spill.

Caption: Emergency response workflow for a TFEMA spill.

-

Immediate Actions :

-

Alert all personnel in the immediate vicinity.

-

If safe to do so, remove all ignition sources.

-

Evacuate the area, moving upwind of the spill.[7]

-

-

Spill Containment (for trained personnel only) :

-

Cleanup and Disposal :

-

Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[13]

-

Wipe the area clean and decontaminate the surface.

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[5][7]

-

Storage and Waste Management: Long-Term Integrity

-

Storage : Store TFEMA in a cool, dry, well-ventilated, flame-proof area.[6] It should be kept refrigerated, typically between 2°C and 8°C, to minimize polymerization and vapor pressure buildup.[13] Store away from incompatible materials such as strong oxidizing agents and free radical initiators.[13][17] Containers must be kept tightly sealed and protected from physical damage.[6]

-

Waste Disposal : All TFEMA waste, including contaminated materials, is considered hazardous waste.[7] It must be disposed of through an approved waste disposal plant.[13] Never pour TFEMA down the drain.

Conclusion

This compound is a monomer with significant utility in advanced material science and drug development. However, its benefits are matched by its hazards. A thorough understanding of its flammability, toxicity, and irritant properties is non-negotiable for ensuring laboratory safety. By implementing a multi-layered risk management strategy, grounded in the hierarchy of controls and supported by detailed, validated protocols, researchers can confidently and safely leverage the unique properties of TFEMA to drive scientific innovation.

References

-

This compound SDS - Download & Subscribe for Updates. SDS Manager Inc.[Link]

-

This compound (Stabilized with MEHQ) - ExSyn. ExSyn.[Link]

-

This compound | C6H7F3O2 | CID 9608 - PubChem. National Center for Biotechnology Information.[Link]

-

material safety data sheet acrylic monomer self polymerized dpddfs-003. New Stetic.[Link]

-

Local and Systemic Effects of Unpolymerised Monomers - PMC - PubMed Central. National Center for Biotechnology Information.[Link]

-

Table of Contents - Squarespace. Basic Acrylic Monomers Manufacturers (BAMM).[Link]

-

9048 GHS EU English SDS - Amazon S3. Gelest.[Link]

-

Reproductive & Developmental Effects | Explore Evidence-Based Insights — Methacrylate Producers Association, Inc. Methacrylate Producers Association, Inc.[Link]

-

Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. Methacrylate Producers Association, Inc.[Link]

-

Safe transport of acrylic monomers - YouTube. CEFIC.[Link]

-

trifluoroethyl methacrylate, 352-87-4 - The Good Scents Company. The Good Scents Company.[Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. CAS 352-87-4: this compound [cymitquimica.com]

- 3. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 352-87-4 [smolecule.com]

- 5. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 352-87-4 [chemicalbook.com]

- 10. trifluoroethyl methacrylate, 352-87-4 [thegoodscentscompany.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. exsyncorp.com [exsyncorp.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reproductive & Developmental Effects | Explore Evidence-Based Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 16. newstetic.com [newstetic.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Mechanical Properties of PTFEMA Homopolymers and Copolymers

Introduction: The Role of Fluorination in Advanced Polymer Science

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision that profoundly impacts the performance and efficacy of the final product. Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its copolymers have emerged as a significant class of materials, primarily due to the unique attributes conferred by their fluorine content. The incorporation of fluorine into (meth)acrylate polymers can lead to desirable properties such as low surface energy, enhanced thermal stability, and chemical resistance.[1] This guide provides a comprehensive overview of the mechanical properties of PTFEMA homopolymers and copolymers, offering insights into their structure-property relationships and the experimental methodologies used for their characterization. Understanding these mechanical characteristics is paramount for applications ranging from durable coatings and medical devices to advanced drug delivery systems. Low molecular weight PTFEMA, for instance, exhibits inferior wear resistance, thermal stability, and mechanical strength, highlighting the importance of molecular weight in determining the polymer's mechanical qualities and processing features.[2]

Mechanical Properties of PTFEMA Homopolymers: Establishing a Baseline

The mechanical behavior of the PTFEMA homopolymer serves as a fundamental baseline for understanding the effects of copolymerization. The trifluoroethyl group introduces a unique combination of polarity and steric hindrance that influences chain mobility and intermolecular interactions, thereby defining the material's mechanical response. While extensive quantitative data for PTFEMA homopolymers is not as widely published as for more common polymers, the available literature and analogous material properties suggest a rigid and relatively strong polymer.

The properties of fluorinated polymers are heavily influenced by the strong carbon-fluorine bond, which contributes to their high thermal and chemical stability.[3] The presence of the CF3 group in PTFEMA is a key determinant of its physical properties.

Modulating Mechanical Properties through Copolymerization

A primary strategy for tailoring the mechanical properties of PTFEMA for specific applications is through copolymerization with other monomers. This approach allows for the fine-tuning of characteristics such as flexibility, toughness, and hardness.

Copolymerization with Methyl Methacrylate (MMA)

Copolymerization of PTFEMA with methyl methacrylate (MMA) is a common approach to modify its properties. Research has shown that the mechanical properties of these copolymers are highly dependent on the comonomer ratio. For instance, in statistical copolymers of a perfluoroalkyl ethyl methacrylate with MMA, the Young's modulus was observed to decrease linearly with an increasing content of the fluorinated monomer.[4] This is attributed to the increase in free volume introduced by the larger branched pendant groups of the fluorinated monomer.[4]

A study on copolymers of this compound (FMA) and methyl acrylate (MA) revealed that the glass transition temperature (Tg) of the copolymers decreased as the MA content increased.[5] This demonstrates the ability to modulate the thermal and, consequently, the mechanical properties by adjusting the copolymer composition.

The following table summarizes the effect of copolymer composition on the Young's modulus of perfluoroalkyl ethyl methacrylate-methyl methacrylate copolymers:

| Zonyl-TM Content (%) | Young's Modulus (GPa) | Glass Transition Temperature (Tg, °C) |

| 0 (PMMA) | 1.57 | 102 |

| 2.5 | 1.48 | 98 |

| 5 | 1.39 | 93 |

| 10 | 1.25 | 87 |

| 20 | 1.15 | 81 |

| 30 | 1.08 | 77 |

| (Data sourced from: Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide[4]) |

Copolymerization with Butyl Acrylate (BA)

To enhance flexibility and introduce elastomeric properties, PTFEMA can be copolymerized with soft monomers like n-butyl acrylate (nBA). The resulting copolymers exhibit a range of mechanical behaviors, from rigid plastics to flexible elastomers, depending on the monomer ratio. In self-healable fluorinated copolymers of PTFEMA and nBA, dipolar interactions between the C-F and C=O bonds, as well as CH2/CH3 entities, govern the viscoelastic response and self-healing properties.[6] Dynamic mechanical analysis of these copolymers has been instrumental in understanding the relationship between monomer composition, dipolar interactions, and the ability to recover mechanical properties after damage.[6]

The incorporation of fluorinated monomers like PTFEMA with n-butyl acrylate in high-solids coatings has been shown to improve tensile strength and modulus, particularly in high molecular weight copolymers with high hydroxyl functionality, which leads to increased crosslink density.[3]

Structure-Property Relationships: The Influence of Fluorine

The unique mechanical properties of PTFEMA and its copolymers are intrinsically linked to their molecular structure. The high electronegativity of fluorine atoms creates a strong, stable C-F bond, which contributes to the overall thermal and chemical resistance of the polymer.[1]

The trifluoromethyl (CF3) group at the end of the ester side chain plays a crucial role. The creation of low-energy surfaces, a hallmark of fluoropolymers, is achieved by the enrichment of these CF3 groups at the polymer-air interface.[3] From a mechanical standpoint, the bulky and polar nature of the trifluoroethyl group can restrict chain mobility, leading to a higher glass transition temperature and increased stiffness compared to non-fluorinated analogues like poly(ethyl methacrylate).

In copolymers, the incompatibility between the fluorinated segments and hydrocarbon segments of a comonomer can lead to microphase separation, influencing the morphology and, consequently, the mechanical properties of the material.[1] This self-organization can result in the formation of ordered structures that can enhance the mechanical integrity of the polymer.

The relationship between the chemical structure and the resulting mechanical properties can be visualized as follows:

Caption: Relationship between molecular structure and mechanical properties of PTFEMA-based polymers.

Experimental Protocols for Mechanical Characterization

Accurate and reproducible characterization of mechanical properties is essential for material selection and quality control. The following are detailed protocols for tensile testing and dynamic mechanical analysis, which are fundamental techniques for evaluating polymers.

Tensile Testing of PTFEMA-based Polymers

Tensile testing provides information about the strength, stiffness, and ductility of a material. The most common standard for plastics is ASTM D638.

Experimental Workflow for Tensile Testing:

Caption: Workflow for tensile testing of PTFEMA polymers according to ASTM D638.

Step-by-Step Protocol:

-

Specimen Preparation:

-

Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.[7] For rigid and semi-rigid plastics, Type I specimens are commonly used.

-

Specimens can be prepared by injection molding, compression molding, or machining from a sheet. Ensure that the surfaces are free of voids, scratches, and other defects.

-

-

Conditioning:

-

Condition the specimens in accordance with ASTM D638 procedures. A standard conditioning environment is 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[8]

-

-

Measurement of Dimensions:

-

Accurately measure the width and thickness of the gauge section of each specimen.

-

-

Testing Procedure:

-

Set up a universal testing machine (UTM) with appropriate grips and a load cell.

-

Mount the specimen in the grips, ensuring it is aligned vertically and not subjected to any pre-load.

-

Attach an extensometer to the gauge section of the specimen to accurately measure strain.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen fractures. The speed of testing should be selected based on the material's properties as outlined in the ASTM standard.

-

Record the load and extension data throughout the test.

-

-

Data Analysis:

-

From the resulting stress-strain curve, calculate the tensile strength (at yield and at break), Young's modulus (modulus of elasticity), and elongation at break.[9]

-

Dynamic Mechanical Analysis (DMA) of PTFEMA-based Polymers

DMA is a powerful technique for studying the viscoelastic properties of polymers, providing information on the glass transition temperature (Tg), storage modulus (E'), loss modulus (E"), and damping factor (tan δ).[10]

Experimental Workflow for DMA:

Caption: Workflow for Dynamic Mechanical Analysis of PTFEMA polymers.

Step-by-Step Protocol:

-

Specimen Preparation:

-

Prepare a rectangular specimen of appropriate dimensions for the chosen DMA fixture (e.g., single cantilever, three-point bending). Ensure the specimen has a uniform thickness and smooth, parallel edges.[11]

-

-

Instrument Setup:

-

Mount the specimen in the appropriate fixture of the DMA instrument. Ensure it is securely clamped without being subjected to excessive force.

-

Select the desired test parameters, including the temperature range, heating rate (e.g., 3 °C/min), oscillation frequency (e.g., 1 Hz), and strain amplitude. The strain amplitude should be within the linear viscoelastic region of the material.

-

-

Testing Procedure:

-

Cool the sample to the starting temperature and allow it to equilibrate.

-

Begin the temperature ramp at the specified heating rate.

-

Throughout the temperature sweep, the instrument applies a sinusoidal strain to the sample and measures the resulting stress.

-

-

Data Analysis:

-

The instrument software calculates the storage modulus (E'), loss modulus (E"), and tan δ as a function of temperature.

-

The glass transition temperature (Tg) can be determined from the peak of the tan δ curve or the onset of the drop in the E' curve.[4]

-

Conclusion: A Versatile Platform for Material Innovation

Poly(this compound) homopolymers and copolymers represent a versatile class of materials with tunable mechanical properties. The incorporation of the trifluoroethyl group provides a unique set of characteristics that can be further modified through copolymerization with a variety of monomers. For researchers and professionals in drug development and other advanced fields, a thorough understanding of the mechanical behavior of these polymers is essential for designing innovative and reliable products. The experimental protocols detailed in this guide provide a framework for the accurate and consistent characterization of these materials, enabling informed material selection and development. As the demand for high-performance polymers continues to grow, PTFEMA-based materials are poised to play an increasingly important role in a wide range of technological applications.

References

-

Soucek, M. D., et al. (2011). Acrylate-based fluorinated copolymers for high-solids coatings. Progress in Organic Coatings, 71(2), 213-224. [Link]

-

Piotrowska, U., et al. (2021). Biobased Thermoplastic Elastomers: Structure-Property Relationship of Poly(hexamethylene 2,5-furanodicarboxylate)-Block-Poly(tetrahydrofuran) Copolymers Prepared by Melt Polycondensation. Polymers, 13(16), 2685. [Link]

-

Dalau Ltd. (2025). Modern Testing for Fluoropolymers. [Link]

-

Kowalczyk, A., et al. (2013). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Journal of Polymer Research, 20(1), 1-9. [Link]

-

Young Tech Co., Ltd. (2017). PTFE Tear Resistant Fabric, increased tear and crease strength property. [Link]

-

Jucius, D., et al. (2015). Microtensile testing of fluoropolymer films. Mechanics of Advanced Materials and Structures, 22(6), 463-472. [Link]

-

Rae, P. J., & Brown, E. N. (2005). The influence of temperature and strain rate on the tensile and compressive constitutive response of four fluoropolymers. Polymer, 46(19), 8128-8140. [Link]

-

Rae, P. J., & Brown, E. N. (2009). Dynamic-Tensile Response of Fluoropolymers. Experimental Mechanics, 49(5), 629-641. [Link]

-

Filter Cloth. (2025). What is the tear strength of PTFE Fabric?. [Link]

-

Li, W., et al. (2019). Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core. Journal of Materials Science, 54(18), 12155-12168. [Link]

-

Wang, Y., et al. (2024). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Polymers, 16(18), 2516. [Link]

-

Bearing Works. (n.d.). (PTFE) Polytetrafluoroethylene. [Link]

-